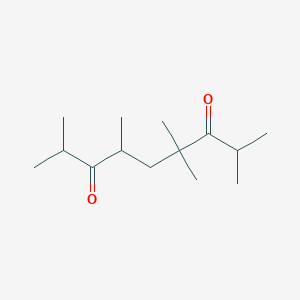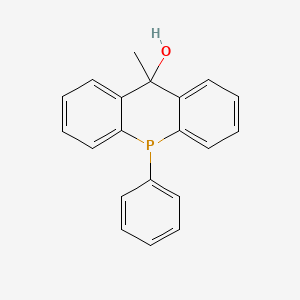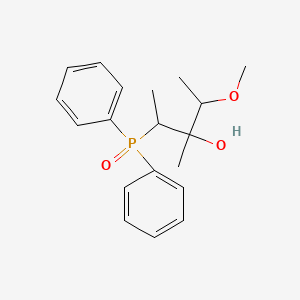
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol is an organic compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol typically involves the reaction of diphenylphosphoryl chloride with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and automated purification systems to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and environmental sustainability.
化学反応の分析
Types of Reactions
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl ketones, while reduction can produce diphenylphosphine derivatives.
科学的研究の応用
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of 2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- **2-(Diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide
- Di-(2-ethylhexyl)phosphoric acid (DEHPA)
- 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (PC88A)
- Bis-(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)
Uniqueness
2-(Diphenylphosphoryl)-4-methoxy-3-methylpentan-3-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a phosphoryl group. These features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
69930-76-3 |
|---|---|
分子式 |
C19H25O3P |
分子量 |
332.4 g/mol |
IUPAC名 |
2-diphenylphosphoryl-4-methoxy-3-methylpentan-3-ol |
InChI |
InChI=1S/C19H25O3P/c1-15(22-4)19(3,20)16(2)23(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16,20H,1-4H3 |
InChIキー |
SLWNVKKDCVIBFO-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



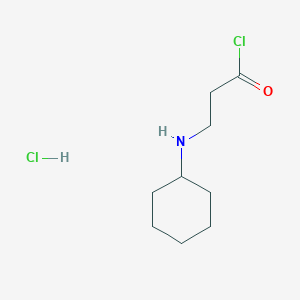

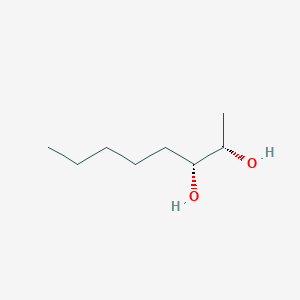

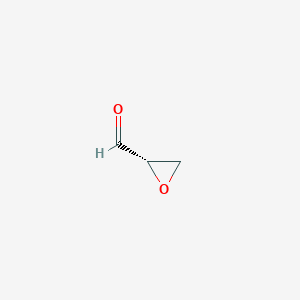


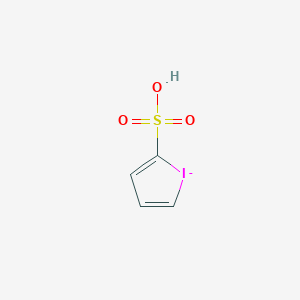
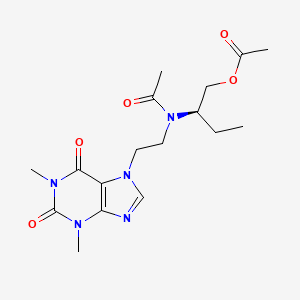

![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
